3-(2-Fluoro-3-methoxy-phenyl)-propan-1-OL
Description
3-(2-Fluoro-3-methoxy-phenyl)-propan-1-OL is a tertiary alcohol derivative featuring a phenyl ring substituted with fluorine and methoxy groups at the 2- and 3-positions, respectively. The compound’s structure combines lipophilic (fluoro) and polar (methoxy) substituents, which may influence its physicochemical properties, such as solubility, boiling point, and reactivity.
Properties
Molecular Formula |
C10H13FO2 |
|---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
3-(2-fluoro-3-methoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C10H13FO2/c1-13-9-6-2-4-8(10(9)11)5-3-7-12/h2,4,6,12H,3,5,7H2,1H3 |
InChI Key |
LCWYEDAQNZCPCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1F)CCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-3-methoxy-phenyl)-propan-1-OL typically involves the reaction of 2-fluoro-3-methoxybenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reduction process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol undergoes oxidation to form carboxylic acids or ketones, depending on reaction conditions.
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄ / H₂SO₄ | Acidic, reflux | 3-(2-Fluoro-3-methoxy-phenyl)propanoic acid | Complete oxidation of -CH₂OH to -COOH. |
| CrO₃ / H₂O | Room temperature | 3-(2-Fluoro-3-methoxy-phenyl)propanal | Partial oxidation to aldehyde. |
| TEMPO/NaOCl | Biphasic system | Corresponding ketone | Selective oxidation under mild conditions. |
Mechanism : Acidic KMnO₄ cleaves the C-OH bond, forming a carbonyl intermediate that further oxidizes to the carboxylic acid.
Esterification and Substitution
The hydroxyl group participates in nucleophilic acyl substitution and esterification.
| Reaction Type | Reagent | Product | Application |
|---|---|---|---|
| Esterification | Acetyl chloride (CH₃COCl) | 3-(2-Fluoro-3-methoxy-phenyl)propyl acetate | Improves lipophilicity for drug delivery. |
| Tosylation | Tosyl chloride (TsCl) | Tosylate intermediate | Facilitates SN2 reactions with nucleophiles. |
| Halogenation | HBr (48%) | 1-Bromo-3-(2-fluoro-3-methoxy-phenyl)propane | Key step in synthesizing alkyl halides. |
Key Insight : Tosylation increases leaving-group ability, enabling subsequent substitutions (e.g., azide or iodide introduction).
Cyclization Reactions
Under anhydrous conditions, the compound undergoes cyclization to form heterocycles.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetic anhydride | CH₂Cl₂, room temperature | Trifluoromethyl-substituted imidazo[2,1-b]oxazole | 66% . |
Mechanism : Acetic anhydride activates the hydroxyl group for intramolecular nucleophilic attack on the aromatic ring, forming a fused bicyclic structure . This reaction preserves stereochemistry and is scalable for enantiopure synthesis .
Reduction and Elimination
While less common, the alcohol can undergo elimination or reductive deoxygenation.
| Reaction Type | Reagent | Product | Notes |
|---|---|---|---|
| Dehydration | H₂SO₄ / Δ | 3-(2-Fluoro-3-methoxy-phenyl)propene | Forms alkene via acid-catalyzed elimination. |
| Barton-McCombie | TMSCl, HSnBu₃ | Deoxygenated propane derivative | Radical-mediated removal of -OH group. |
Aromatic Electrophilic Substitution
The methoxy group directs electrophiles to the para position, while fluorine deactivates the ring.
| Reagent | Conditions | Product | Regioselectivity |
|---|---|---|---|
| HNO₃ / H₂SO₄ | 0–5°C | Nitro-substituted derivative | Para to methoxy. |
| Br₂ / FeBr₃ | CH₂Cl₂, reflux | Brominated analog | Ortho/para mix. |
Scientific Research Applications
3-(2-Fluoro-3-methoxy-phenyl)-propan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-3-methoxy-phenyl)-propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 3-(2-Fluoro-3-methoxy-phenyl)-propan-1-OL, highlighting substituent effects, synthesis yields, and applications:
Biological Activity
3-(2-Fluoro-3-methoxy-phenyl)-propan-1-OL is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound this compound features a propanol backbone substituted with a fluorinated and methoxylated phenyl group. The synthesis often involves multi-step reactions that incorporate fluorination and methoxylation processes, which are critical for enhancing the compound's bioactivity.
Biological Activity
1. Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, phenolic compounds generally demonstrate broad-spectrum antimicrobial effects due to their ability to interact with microbial cell membranes and inhibit essential enzymes .
2. Antioxidant Activity
The presence of the methoxy group in the structure contributes to antioxidant properties. Studies have shown that phenolic compounds can scavenge free radicals, thereby preventing oxidative stress in biological systems . The antioxidant activity is often measured using assays such as DPPH and ABTS, where lower IC50 values indicate higher potency.
3. Cytotoxicity
Cytotoxic studies have demonstrated that derivatives of phenolic compounds can exhibit selective toxicity against cancer cells while sparing normal cells. For example, compounds with similar structures have shown cytotoxic effects in various cancer cell lines, indicating potential as therapeutic agents .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The fluorine and methoxy groups enhance binding affinity to specific enzymes involved in metabolic pathways, potentially leading to inhibition of cancer cell proliferation.
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, facilitating interactions that disrupt cellular functions.
Study on Antimicrobial Activity
A study assessed the antimicrobial efficacy of various phenolic compounds against Candida albicans and Staphylococcus aureus. The results indicated that compounds with similar structural features exhibited minimum inhibitory concentrations (MIC) as low as 6.3 µg/mL against S. aureus, suggesting strong antibacterial properties .
Cytotoxicity Assessment
In another study involving marine crustaceans (Artemia salina), several derivatives showed significant cytotoxicity with LC50 values indicating effective concentrations for inducing mortality in larvae, which correlates with potential anticancer activity in mammalian cells .
Data Tables
Q & A
Q. What are the common synthetic routes for preparing 3-(2-Fluoro-3-methoxy-phenyl)-propan-1-OL?
-
Methodological Answer : The compound can be synthesized via reduction of a ketone precursor, such as 3-(2-Fluoro-3-methoxy-phenyl)-propan-1-one. Sodium borohydride (NaBH₄) in ethanol at 0–25°C is a typical method for reducing ketones to secondary alcohols . Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen pressure in tetrahydrofuran (THF) may yield higher stereochemical control . For aryl-substituted propanols, Grignard addition to aldehydes followed by oxidation-reduction steps is another viable route.
-
Key Considerations :
- Monitor reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
- Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
Q. What spectroscopic techniques are recommended for structural characterization?
- Methodological Answer :
-
¹H/¹³C NMR : Assign signals based on substituent effects. The methoxy group (-OCH₃) typically appears as a singlet near δ 3.8 ppm in ¹H NMR. The fluorine atom may cause splitting in adjacent protons .
-
19F NMR : To confirm the presence and position of the fluorine substituent.
-
IR Spectroscopy : Detect hydroxyl (O-H stretch ~3200–3600 cm⁻¹) and aryl C-F bonds (~1100–1250 cm⁻¹).
-
Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or GC-MS.
- Example Data Table :
| Technique | Expected Signals/Peaks | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.8–2.2 (m, 2H, CH₂), δ 3.6–3.9 (m, 3H, OCH₃) | |
| ¹³C NMR | δ 55 (OCH₃), δ 70–80 (C-OH) |
Advanced Research Questions
Q. How do the electron-withdrawing (fluoro) and electron-donating (methoxy) groups influence reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- The fluoro group (meta to the propanol chain) increases electrophilicity at the aryl ring, facilitating electrophilic aromatic substitution (EAS). However, its strong electron-withdrawing nature may deactivate the ring toward further EAS .
- The methoxy group (ortho to fluorine) donates electron density via resonance, potentially stabilizing intermediates in oxidation or esterification reactions.
- Experimental Design : Compare reaction rates of derivatives lacking fluorine/methoxy groups using kinetic studies (e.g., SN2 reactions with alkyl halides).
Q. What strategies resolve contradictory data in reaction optimization studies?
- Methodological Answer :
-
Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, solvent, catalyst loading).
-
Cross-Validation with Analytical Methods : Confirm product purity via HPLC and NMR. For example, unexpected byproducts in catalytic hydrogenation (e.g., over-reduction) require GC-MS analysis .
-
Mechanistic Probes : Isotopic labeling (e.g., D₂O in hydroxyl group tracking) or in-situ IR to monitor intermediate formation.
- Example Workflow :
Optimize NaBH₄ reduction by varying solvent polarity (ethanol vs. THF).
Analyze yields and purity via HPLC .
Safety and Handling
Q. What are the key safety protocols for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of aerosols .
- Storage : Store in a dry, cool (2–8°C) environment away from oxidizers. Use amber glass bottles to prevent photodegradation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .
Applications in Drug Development
Q. How can this compound serve as an intermediate in pharmaceutical synthesis?
- Methodological Answer :
- Functional Group Manipulation : The hydroxyl group can be esterified or converted to a leaving group (e.g., tosylate) for nucleophilic substitution.
- Case Study : Analogous propanol derivatives (e.g., 3-(3-trifluoromethylphenyl)-propan-1-ol) are intermediates in Cinacalcet (a calcium receptor agonist) synthesis .
- Biological Screening : Assess bioactivity via in vitro assays (e.g., enzyme inhibition) or molecular docking studies targeting fluorinated aromatic motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
